An In-depth Technical Guide to N-Acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH): Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to N-Acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-DL-2-aminobutyric acid (Ac-DL-Abu-OH) is a synthetically valuable derivative of the non-proteinogenic amino acid DL-2-aminobutyric acid (H-DL-Abu-OH). This guide provides a comprehensive overview of its fundamental properties, chemical structure, and synthesis. It further delves into its strategic applications in peptide chemistry and drug development, offering insights into the rationale behind its use and detailed experimental protocols. By exploring the unique characteristics conferred by the acetyl group and the ethyl side chain, this document serves as a technical resource for researchers leveraging Ac-DL-Abu-OH as a versatile building block in the design of novel therapeutics.
Introduction: The Strategic Advantage of a Modified Amino Acid
In the realm of medicinal chemistry and peptide science, the incorporation of non-canonical amino acids is a pivotal strategy for overcoming the inherent limitations of their natural counterparts. Ac-DL-Abu-OH, an acetylated form of DL-2-aminobutyric acid, has emerged as a significant building block for enhancing the therapeutic potential of peptides and small molecules. The "DL" designation signifies a racemic mixture of both D- and L-enantiomers, which can be advantageous in screening for optimal biological activity.
The primary impetus for utilizing Ac-DL-Abu-OH lies in the dual modification it presents: the N-terminal acetyl group and the ethyl side chain of the aminobutyric acid core. N-terminal acetylation is a well-established method to increase the metabolic stability of peptides by rendering them resistant to degradation by aminopeptidases.[1][2] This modification also neutralizes the positive charge of the N-terminal amine, which can influence a molecule's interaction with biological targets and its ability to cross cell membranes.[1] The ethyl side chain, while seemingly simple, can modulate the local conformation of a peptide backbone, influencing its binding affinity and specificity for receptors or enzymes.[3]
This guide will systematically explore the core properties of Ac-DL-Abu-OH, provide detailed methodologies for its synthesis and characterization, and illuminate its role in the development of next-generation therapeutics.
Core Properties and Chemical Structure
Ac-DL-Abu-OH is a white solid at room temperature.[4] A thorough understanding of its chemical and physical properties is essential for its effective application in research and development.
Chemical Structure and Identification
-
IUPAC Name: 2-acetamidobutanoic acid[5]
-
Synonyms: N-Acetyl-DL-2-aminobutyric Acid, 2-(Acetylamino)butanoic acid[5][6]
-
Molecular Formula: C₆H₁₁NO₃[6]
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Molecular Weight: 145.16 g/mol [6]
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CAS Number: 7211-57-6[6]
Physicochemical Properties
A summary of the key physicochemical properties of Ac-DL-Abu-OH and its parent compound, H-DL-Abu-OH, is presented in the table below for comparative analysis.
| Property | Ac-DL-Abu-OH | H-DL-Abu-OH | References |
| Appearance | White to Almost white powder/crystal | White to off-white solid powder | [4],[7] |
| Melting Point | 132 °C | 291-304 °C (decomposes) | [4],[5] |
| Solubility | Soluble in water | Soluble in water (210 g/L at 25 °C) | [8],[5] |
| Density | 1.129 g/cm³ | Not readily available | [5] |
| pKa (Strongest Acidic) | Not readily available | ~2.62 | [9] |
| pKa (Strongest Basic) | Not readily available | ~9.53 | [9] |
The significant difference in melting points highlights the impact of the N-acetylation on the intermolecular forces. The high decomposition temperature of H-DL-Abu-OH is characteristic of amino acids due to their zwitterionic nature, while the lower melting point of Ac-DL-Abu-OH is more typical of a small organic molecule.
Synthesis and Spectroscopic Characterization
The synthesis of Ac-DL-Abu-OH is a straightforward acetylation of the parent amino acid, H-DL-Abu-OH.
Synthesis of N-Acetyl-DL-2-aminobutyric acid
A common and efficient method for the N-acetylation of amino acids is the use of acetic anhydride.
Protocol for Synthesis:
-
Dissolution: Dissolve DL-2-aminobutyric acid in an appropriate amount of glacial acetic acid.
-
Acetylation: Slowly add acetic anhydride (typically 1.5 equivalents) to the solution while stirring.
-
Reaction: Heat the reaction mixture (e.g., at 100 °C) for a defined period (e.g., 2 hours) to ensure complete reaction.
-
Solvent Removal: After the reaction is complete, remove the acetic acid by vacuum evaporation to yield a solid residue.
-
Purification: Suspend the solid residue in a suitable organic solvent like ethyl acetate and filter the mixture. The filter cake is then washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials and byproducts.
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Drying: The resulting solid, N-Acetyl-DL-2-aminobutyric acid, is dried under vacuum.
Spectroscopic Data
Expected Spectroscopic Features:
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¹H NMR: The proton NMR spectrum is expected to show a triplet for the terminal methyl group (γ-CH₃), a multiplet for the methylene group (β-CH₂), and a quartet for the alpha-proton (α-CH). A singlet corresponding to the acetyl methyl protons will also be present.
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¹³C NMR: The carbon NMR spectrum should display signals for the carboxyl carbon, the alpha-carbon, the beta-carbon, the gamma-carbon, the acetyl carbonyl carbon, and the acetyl methyl carbon.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H stretch, the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, and C-H stretching and bending vibrations.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of Ac-DL-Abu-OH (145.16 g/mol ).
Applications in Peptide Synthesis and Drug Development
The utility of Ac-DL-Abu-OH in drug discovery is multifaceted, primarily revolving around its role as a modified building block in peptide and peptidomimetic synthesis.
Enhancing Peptide Stability and Mimicking Native Structures
Chemically synthesized peptides typically possess charged N- and C-termini. N-terminal acetylation neutralizes the N-terminal charge, which can be advantageous for several reasons:
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Increased Proteolytic Resistance: The acetyl group protects the peptide from degradation by exopeptidases, which often recognize and cleave the N-terminal amino acid.[1][10] This leads to an extended in-vivo half-life of peptide-based drugs.[10]
-
Mimicking Native Proteins: Many intracellular proteins are naturally N-terminally acetylated. Using acetylated peptides can therefore more closely mimic the native protein structure, potentially enhancing biological activity.[1][2]
-
Improved Cell Permeability: By removing the positive charge, the overall hydrophobicity of the peptide can be increased, which may improve its ability to cross cellular membranes.[1]
The following diagram illustrates a generalized workflow for solid-phase peptide synthesis (SPPS), where a protected form of Abu would be incorporated.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an aminobutyric acid (Abu) residue.
A Versatile Building Block in Drug Discovery
Beyond peptide modifications, Ac-DL-Abu-OH and its derivatives serve as valuable starting materials for the synthesis of small molecule drugs. The ethyl side chain provides a simple hydrophobic element that can be crucial for binding to the active sites of enzymes or receptors.
A notable application is in the development of inhibitors for the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a protein overexpressed in various cancers that is responsible for the uptake of essential amino acids like glutamine.[11] Derivatives of H-DL-Abu-OH have shown promise as potent and selective inhibitors of ASCT2, disrupting cancer cell metabolism and inducing apoptosis.[11]
The following diagram illustrates the conceptual signaling pathway affected by ASCT2 inhibition.
Caption: Conceptual signaling pathway of ASCT2 inhibition by H-DL-Abu-OH derivatives.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Ac-DL-Abu-OH is not widely available, safety precautions can be inferred from the MSDS of its parent compound, H-DL-Abu-OH. It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Dust formation should be avoided, and in case of contact with eyes or skin, the affected area should be rinsed thoroughly with water.[5]
Conclusion and Future Perspectives
N-Acetyl-DL-2-aminobutyric acid is a valuable and versatile chemical entity for researchers in drug discovery and peptide science. Its unique combination of an acetylated N-terminus and an ethyl side chain offers strategic advantages in enhancing the stability and modulating the properties of peptides. Furthermore, it serves as a promising scaffold for the development of novel small molecule therapeutics, particularly in the area of oncology. As the demand for more robust and effective drugs continues to grow, the strategic application of modified building blocks like Ac-DL-Abu-OH will undoubtedly play an increasingly important role in shaping the future of medicine. Future research should focus on the asymmetric synthesis of the individual N-acetylated D- and L-isomers to allow for a more precise investigation of their respective contributions to biological activity and conformational preferences.
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(-)-2-Aminobutyric acid | C4H9NO2 | CID 80283. PubChem. Available at: [Link]
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Safety Data Sheet: DL-2-Aminobutyric acid. Carl ROTH. Available at: [Link]
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Chemical Properties of dl-2-Aminobutyric acid (CAS 2835-81-6). Cheméo. Available at: [Link]
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dl-2-Aminobutyric acid - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
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N-Terminal Acetylation Amidation Peptides Chemically Synthesized Aminopeptidases Intracellular. Bio-Synthesis Inc. Available at: [Link]
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Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657. PubChem. Available at: [Link]
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Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. ResearchGate. Available at: [Link]
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Peptide synthesis: Amidation and Acetylation. LifeTein. Available at: [Link]
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bmse000390 DL-2-Aminobutyric Acid at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]
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Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. ResearchGate. Available at: [Link]
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Drug evolution: p-aminobenzoic acid as a building block. PubMed. Available at: [Link]
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D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691. PubChem. Available at: [Link]
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The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
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Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. Available at: [Link]
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N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. NIH. Available at: [Link]
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The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]
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Planning a Peptide Synthesis. AAPPTec. Available at: [Link]
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Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. ResearchGate. Available at: [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Available at: [Link]
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